molecular formula C18H27NO2 B1684170 WS-12 CAS No. 68489-09-8

WS-12

Cat. No.: B1684170
CAS No.: 68489-09-8
M. Wt: 289.4 g/mol
InChI Key: HNSGVPAAXJJOPQ-XOKHGSTOSA-N
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Description

WS-12 (Chemical Name: (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide) is a synthetic menthol derivative and a highly potent, selective agonist of the TRPM8 ion channel, a cold-sensing receptor expressed in sensory neurons and implicated in thermoregulation, pain modulation, and cancer biology . Key characteristics include:

  • Potency: this compound has an EC50 of 39 nM for TRPM8 activation, making it ~2000× more potent than menthol (EC50 ~196 μM) and comparable to icilin (EC50 ~75 nM) .
  • Mechanism: this compound binds to the voltage-sensor-like domain (VSLD) of TRPM8, inducing conformational changes that facilitate channel opening. Its activation requires cofactors like phosphatidylinositol 4,5-bisphosphate (PIP2) for full efficacy .

This compound is widely used in neuroscience and cancer research due to its specificity and ability to dissect TRPM8-mediated pathways without confounding activation of nociceptive channels like TRPA1 .

Preparation Methods

The synthesis of WS-12 involves several steps. One common method includes the reaction of 4-methoxybenzoyl chloride with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanone in the presence of a base to form the corresponding amide. This reaction typically occurs under mild conditions and can be scaled up for industrial production .

Chemical Reactions Analysis

WS-12 undergoes various chemical reactions, including:

Scientific Research Applications

WS-12, also known as Acoltremon or (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide, is a chemical compound recognized as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. This characteristic makes it valuable in scientific research, particularly in studies related to pain management, cancer diagnostics, and the sensation of coldness.

Scientific Research Applications

This compound is primarily utilized in scientific research for its selective activation of the TRPM8 ion channel, which is crucial in the perception of temperature and pain modulation.

TRPM8 Activation this compound selectively activates TRPM8, a cationic ion channel that mediates the sensation of coolness in mammals. This activation is significant because TRPM8 plays a crucial role in the perception of temperature and pain modulation. Unlike other known TRPM8 agonists such as menthol and icilin, which have lower potency and can activate nociceptive pathways like TRPA1, this compound demonstrates a higher efficacy and selectivity for TRPM8 without inducing cross-activation of other thermosensitive channels. Studies indicate this compound has an effective concentration (EC50) of approximately 12 µM, which is significantly more potent than menthol (EC50 of 196 µM) . This higher potency suggests that this compound could be more effective in clinical settings, particularly in treating chronic pain conditions such as neuropathic pain.

Encapsulation of this compound in Lipid Nanocapsules Research has explored encapsulating this compound in lipid nanocapsules (LNC600-WS12) to enhance its efficacy in activating TRPM8 channels . Studies showed that LNC600-WS12 exhibited a higher rate of plasma membrane targeting compared to empty LNC600 . Transwell migration assays revealed that treatment with LNC600-WS12 significantly decreased migration in both concentrations . this compound had an effect equivalent to that of icilin, and importantly, this compound encapsulation increased how efficiently the agonist inhibited TRPM8-mediated cell migration . Treatment with LNC600-WS12 induced a 24.56% higher decrease than that induced by free this compound at 10 nM, confirming that encapsulation of this compound allows the use of lower agonist concentrations to activate TRPM8, as shown by calcium imaging .

CompoundEC50 (µM)TRPM8 ActivationCross-ActivationTachyphylaxis
This compound12 ± 5StrongNoneMinimal (4 ± 2.3%)
Menthol196 ± 22ModerateYes (TRPA1, TRPV3)Significant
IcilinNot specifiedModerateYesSignificant

Case Studies

  • Analgesic Effects: this compound shows analgesic effects, potentially making it useful in chronic neuropathic pain research. It produces analgesic and anti-inflammatory effects in animal models with similar efficacy to menthol but with a reduced side effect profile.
  • Cancer Diagnostics: this compound has potential therapeutic applications in cancer diagnostics. The encapsulation of this compound in lipid nanocapsules was studied to efficiently activate TRPM8 channels to arrest prostate cancer cells .
  • Cooling Agent: this compound is recognized for its role as a cooling agent . this compound produces a cooling sensation in sensory neurons due to its activation of TRPM8.

Mechanism of Action

WS-12 exerts its effects by selectively activating the TRPM8 calcium channel. This activation leads to an influx of calcium ions, which triggers the sensation of coldness. The molecular targets involved include specific residues within the TRPM8 channel that interact with this compound, leading to conformational changes and channel activation .

Comparison with Similar Compounds

Comparison with Similar TRPM8-Active Compounds

Menthol

Parameter WS-12 Menthol
EC50 39 nM 196 μM
Selectivity TRPM8-specific Activates TRPM8, TRPA1, TRPV3
Tachyphylaxis Minimal Moderate
Analgesic Mechanism TRPM8-dependent, opioid-mediated TRPM8/TRPA1-dependent

Key Differences :

  • Menthol activates TRPA1 at high concentrations, confounding pain studies .
  • This compound’s analgesia is fully abolished in TRPM8<sup>−/−</sup> mice, whereas menthol retains partial efficacy via TRPA1 .

Icilin

Parameter This compound Icilin
EC50 39 nM 75 nM
PIP2 Dependence Partial Strong
Binding Site VSLD (menthol-like moiety) Distinct interfacial cavity
Tachyphylaxis Absent Severe (~75% reduction)

Key Differences :

  • Icilin binds TRPM8 synergistically with PIP2 and Ca<sup>2+</sup>, inducing deeper conformational changes in the S5-S6 gate compared to this compound .

D-3263 (TRPM8 Antagonist)

Parameter This compound D-3263
Function Agonist Antagonist
TRPM8 Activation Yes (EC50 39 nM) Blocks TRPM8 (IC50 ~100 nM)
Cancer Applications Prostate cancer imaging Prostate cancer therapy

Structural and Functional Insights

  • Binding Dynamics :
    • This compound’s menthol-like moiety occupies the VSLD cavity, while its methoxyphenyl group extends toward the TRP helix, stabilizing the open state .
    • PIP2 binding enhances this compound efficacy by repositioning the S4-S5 linker, facilitating gate opening .
  • Calcium Modulation :
    • Ca<sup>2+</sup> influx via TRPM8 triggers channel desensitization, reducing this compound-mediated dye uptake in heterologous systems .

Biological Activity

WS-12, a menthol derivative, has garnered attention for its potent biological activity as a selective agonist of the transient receptor potential melastatin-8 (TRPM8) ion channel. This compound is primarily recognized for its role as a cooling agent and its potential therapeutic applications in pain management and cancer diagnostics.

TRPM8 Activation:
this compound selectively activates TRPM8, a cationic ion channel that mediates the sensation of coolness in mammals. This activation is significant because TRPM8 plays a crucial role in the perception of temperature and pain modulation. Unlike other known TRPM8 agonists such as menthol and icilin, which have lower potency and can activate nociceptive pathways like TRPA1, this compound demonstrates a higher efficacy and selectivity for TRPM8 without inducing cross-activation of other thermo-sensitive channels .

Potency and Efficacy:
Research indicates that this compound has an effective concentration (EC50) of approximately 12 µM, significantly more potent than menthol (EC50 of 196 µM). This higher potency suggests that this compound could be more effective in clinical settings, particularly in treating chronic pain conditions such as neuropathic pain .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other compounds, the following table summarizes key characteristics:

Compound EC50 (µM) TRPM8 Activation Cross-Activation Tachyphylaxis
This compound 12 ± 5StrongNoneMinimal (4 ± 2.3%)
Menthol 196 ± 22ModerateYes (TRPA1, TRPV3)Significant
Icilin Not specifiedModerateYesSignificant

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Chronic Pain Management:
    • In rodent models, this compound demonstrated significant analgesic effects when administered, suggesting its utility in treating chronic pain conditions without the side effects associated with traditional analgesics .
  • Cancer Diagnostics:
    • The selective activation of TRPM8 by this compound presents opportunities for its use as a diagnostic probe in prostate cancer. The ability to modulate TRPM8 activity could aid in developing targeted therapies or diagnostic tools for cancer detection .
  • Safety Profile:
    • Studies indicate that this compound does not induce tachyphylaxis upon repeated exposure, contrasting with other agonists like icilin. This characteristic enhances its therapeutic potential as it may maintain efficacy over prolonged use .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of WS-12 binding to TRPM8, and how does this interaction activate the channel?

Answer: this compound binds to the vanilloid-like ligand-binding domain (VSLD) of TRPM8, interacting with hydrophobic residues (Tyr745, Phe738, Ile845, Tyr1004) and charged residues (Arg841, Arg1007) near its amide bond . This binding stabilizes the open conformation of the channel, allowing Ca²⁺ and Na⁺ influx. Structural studies (e.g., cryo-EM at 4 Å resolution, PDB 6NR2) confirm these interactions, providing a basis for its high affinity (EC₅₀ = 39 nM) .

Q. How does this compound compare to menthol in TRPM8 activation specificity and experimental utility?

Answer: this compound is ~2,000-fold more potent than menthol (EC₅₀ = 39 nM vs. 250 μM) and exhibits greater specificity. Menthol activates TRPA1 in TRPM8-knockout neurons, whereas this compound responses are abolished in Trpm8⁻/⁻ models. Use this compound for TRPM8-specific studies and menthol for broader cold-sensing investigations .

Q. What are recommended this compound concentrations for in vitro assays, and how should dose-response curves be validated?

Answer:

  • Low nanomolar ranges (1–100 nM): For TRPM8 activation in heterologous systems (e.g., HEK293 cells) .
  • Micromolar ranges (50–200 μM): For studying downstream effects like CaMKIIα phosphorylation in cell lines (e.g., RWPE-1) .

    Validate using TRPM8 antagonists (e.g., PBMC) and knockout controls to confirm on-target effects .

Advanced Research Questions

Q. How can researchers address contradictory findings on calcium’s dual role in TRPM8 activation and desensitization when using this compound?

Answer:

  • Activation: this compound induces rapid Ca²⁺ influx, which enhances TRPM8 opening initially but leads to PIP2 hydrolysis and channel desensitization .
  • Methodological mitigation: Use low extracellular Ca²⁺ buffers or chelators (e.g., BAPTA-AM) to isolate acute effects. For sustained activation, co-apply PIP2-stabilizing agents .
  • Data interpretation: Distinguish between immediate Ca²⁺-dependent signaling (e.g., CaMKIIα phosphorylation ) and long-term desensitization via electrophysiology (e.g., patch-clamp recordings ).

Q. What experimental designs differentiate TRPM8-specific effects of this compound from off-target interactions in sensory neurons?

Answer:

  • Genetic controls: Use Trpm8⁻/⁻ and Trpa1⁻/⁻/Trpm8⁻/⁻ double-knockout DRG neurons to rule out TRPA1 cross-reactivity .
  • Pharmacological controls: Co-apply TRPM8 antagonists (e.g., PBMC) and TRPV1/TRPA1 agonists (e.g., capsaicin, AITC) to assess specificity .
  • Functional assays: Combine Ca²⁺ imaging (ratiometric Fura-2) with dye uptake (e.g., Po-Pro3) to correlate channel activity with permeability .

Q. How can structural insights into this compound-TRPM8 binding inform the design of novel TRPM8 modulators?

Answer:

  • Key residues for mutagenesis: Target Tyr745, Phe738, and Arg841/Arg1007 to alter agonist binding or channel gating .
  • Biophysical validation: Use single-channel recordings to compare conductance and open probability between this compound and novel compounds .
  • Computational modeling: Dock candidate molecules into the VSLD cavity (PDB 6NR2) to predict binding affinity before synthesis .

Q. What methodologies resolve discrepancies in TRPM8-mediated large-molecule permeation studies using this compound?

Answer:

  • Controlled Ca²⁺ conditions: Perform dye uptake (e.g., Po-Pro3) in Ca²⁺-free buffers to prevent channel desensitization, then reintroduce Ca²⁺ to assess inhibition .
  • Kinetic analysis: Use time-lapse imaging to differentiate early permeation (TRPM8-dependent) from late-phase secondary effects (e.g., TRPA1 activation) .
  • Cross-channel comparisons: Contrast this compound-induced permeation in TRPM8-transfected cells vs. TRPV1/TRPA1 systems to identify channel-specific thresholds .

Q. Notes for Rigorous Research Design

  • Reproducibility: Follow guidelines for experimental detail inclusion (e.g., Beilstein Journal protocols for methods and compound characterization) .
  • Ethical reporting: Disclose conflicts (e.g., this compound vendor variability) and validate purity via HPLC or NMR for in vivo studies .
  • Data contradictions: Explicitly address limitations (e.g., Ca²⁺-dependent desensitization) in discussion sections .

Properties

IUPAC Name

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVPAAXJJOPQ-XOKHGSTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460636
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; cool minty aroma
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol)
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68489-09-8
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68489-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Record name (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide
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Record name Acoltremon
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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